

An In-depth Technical Guide to the Function of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-OPC4-CoA is a crucial, yet under-investigated, intermediate in the biosynthesis of jasmonic acid, a key signaling molecule in plants. This technical guide provides a comprehensive overview of the current understanding of **3-Hydroxy-OPC4-CoA**, focusing on its metabolic function, the enzymes involved in its transformation, and methodologies for its study. Due to the limited availability of direct quantitative data for **3-Hydroxy-OPC4-CoA**, this document leverages data from analogous 3-hydroxyacyl-CoA molecules to provide a robust framework for future research. Detailed experimental protocols and visual workflows are presented to facilitate further investigation into this pivotal molecule.

Introduction

3-Hydroxy-OPC4-CoA, a derivative of coenzyme A, holds a significant position in the metabolic pathways of plants. It is classified as a 3-hydroxyacyl coenzyme A, a class of molecules that are central to fatty acid metabolism. Specifically, **3-Hydroxy-OPC4-CoA** is an intermediate in the peroxisomal β -oxidation pathway responsible for the biosynthesis of jasmonic acid (JA) and its derivatives. These compounds, collectively known as jasmonates, are vital lipid-derived signaling molecules that regulate a wide array of developmental processes and defense responses against biotic and abiotic stresses in plants.[1][2] Understanding the function and metabolism of **3-Hydroxy-OPC4-CoA** is therefore critical for



elucidating the intricate network of plant defense signaling and for the potential development of novel strategies in crop protection and enhancement.

Disruptions in the metabolism of 3-hydroxyacyl-CoA compounds can lead to various metabolic disorders, highlighting the importance of studying these intermediates. The investigation of **3-Hydroxy-OPC4-CoA** can provide valuable insights into metabolic regulation, energy homeostasis, and potential targets for therapeutic or agricultural intervention.

Chemical Identity

- Systematic Name: S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate
- Molecular Formula: C35H56N7O19P3S
- Classification: 3-hydroxyacyl coenzyme A

Metabolic Function and Signaling Pathway

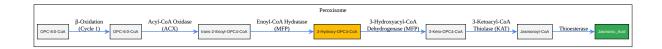
3-Hydroxy-OPC4-CoA is a key intermediate in the peroxisomal β-oxidation pathway that converts 12-oxo-phytodienoic acid (OPDA) to jasmonic acid.[1] This pathway is a critical component of the plant's response to stress and is essential for the production of the bioactive form of jasmonate, JA-isoleucine. The conversion of OPDA to jasmonic acid involves a series of enzymatic reactions, with **3-Hydroxy-OPC4-CoA** being formed and subsequently consumed within the peroxisome.

The metabolic pathway can be summarized as follows:

- OPDA Reduction and CoA Ligation: 12-oxo-phytodienoic acid (OPDA) is reduced to OPC-8:0
 (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid). OPC-8:0 is then activated to its
 CoA ester, OPC-8:0-CoA.
- First Round of β-Oxidation: OPC-8:0-CoA undergoes one round of β-oxidation to yield OPC-6:0-CoA.



- Second Round of β-Oxidation: OPC-6:0-CoA is further oxidized to produce OPC-4:0-CoA.
- Formation of 3-Hydroxy-OPC4-CoA: OPC-4:0-CoA is hydrated by enoyl-CoA hydratase to form 3-Hydroxy-OPC4-CoA.
- Dehydrogenation: 3-Hydroxy-OPC4-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to produce 3-keto-OPC4-CoA.
- Thiolytic Cleavage: Finally, 3-keto-OPC4-CoA is cleaved by 3-ketoacyl-CoA thiolase to yield jasmonoyl-CoA and acetyl-CoA. Jasmonoyl-CoA is then hydrolyzed to jasmonic acid.



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Caption: Peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

Enzymes Involved in 3-Hydroxy-OPC4-CoA Metabolism

The metabolism of **3-Hydroxy-OPC4-CoA** is primarily governed by a multifunctional protein (MFP) and 3-ketoacyl-CoA thiolase (KAT). While specific kinetic data for these enzymes with **3-Hydroxy-OPC4-CoA** as a substrate is not readily available, the general properties of these enzyme families provide valuable insights.



Enzyme Class	Function	Substrate Specificity (General)	Products
Enoyl-CoA Hydratase	Hydrates the double bond of trans-2-enoyl-OPC4-CoA.	Active on a broad range of enoyl-CoA esters.	3-Hydroxy-OPC4-CoA
3-Hydroxyacyl-CoA Dehydrogenase	Catalyzes the NAD+- dependent oxidation of 3-Hydroxy-OPC4- CoA.	Shows activity towards a variety of 3-hydroxyacyl-CoA esters.	3-Keto-OPC4-CoA, NADH, H+
3-Ketoacyl-CoA Thiolase (KAT)	Catalyzes the thiolytic cleavage of 3-keto-OPC4-CoA.	Exhibits broad chain- length specificity.	Jasmonoyl-CoA, Acetyl-CoA

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related molecules and can be optimized for the specific investigation of **3-Hydroxy-OPC4-CoA**.

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is based on methods for the extraction of acyl-CoAs for subsequent analysis by LC-MS/MS.

- Tissue Homogenization:
 - Flash-freeze 100-200 mg of plant tissue in liquid nitrogen.
 - Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
 - Add 1 mL of ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid).
 - Include internal standards (e.g., stable isotope-labeled acyl-CoAs) at this stage for quantification.
- Phase Separation:



- Vortex the homogenate vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the acyl-CoA esters.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge with water to remove salts and polar contaminants.
 - Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
- Sample Concentration:
 - Dry the eluate under a stream of nitrogen gas.
 - Reconstitute the sample in a small volume of a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in water).

Quantification of 3-Hydroxy-OPC4-CoA by LC-MS/MS

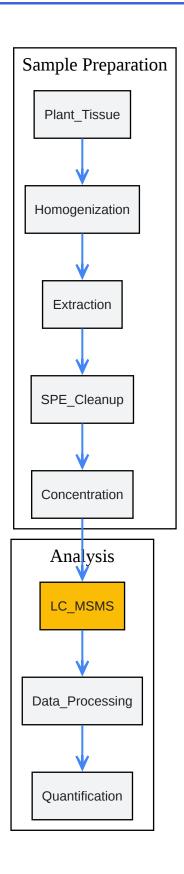
This method provides a sensitive and specific means of quantifying **3-Hydroxy-OPC4-CoA**.

- Chromatographic Separation:
 - Use a C18 reversed-phase column suitable for the separation of acyl-CoAs.
 - Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).



- Use Multiple Reaction Monitoring (MRM) for targeted quantification.
- Parent Ion (Q1): The [M+H]+ ion of **3-Hydroxy-OPC4-CoA**.
- Fragment Ion (Q3): A characteristic fragment ion, often corresponding to the coenzyme A moiety or a specific fragment of the acyl chain.
- Data Analysis:
 - Generate a standard curve using a synthetic standard of 3-Hydroxy-OPC4-CoA.
 - Quantify the endogenous levels of 3-Hydroxy-OPC4-CoA by comparing the peak area ratio of the analyte to the internal standard against the standard curve.





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Caption: General workflow for the analysis of 3-Hydroxy-OPC4-CoA.



Future Directions

The study of **3-Hydroxy-OPC4-CoA** is still in its early stages, and several key areas warrant further investigation:

- Quantitative Analysis: Direct measurement of the cellular and subcellular concentrations of
 3-Hydroxy-OPC4-CoA under different physiological conditions is needed.
- Enzyme Kinetics: Detailed kinetic analysis of the multifunctional protein and 3-ketoacyl-CoA
 thiolase with 3-Hydroxy-OPC4-CoA as a substrate will provide crucial insights into the
 regulation of the jasmonic acid pathway.
- Signaling Role: Investigating whether 3-Hydroxy-OPC4-CoA itself has any signaling role beyond being a metabolic intermediate could reveal new layers of regulation in plant stress responses.
- Synthesis of Standards: The chemical synthesis of 3-Hydroxy-OPC4-CoA and its stable isotope-labeled analog is essential for accurate quantification and metabolic flux analysis.

Conclusion

3-Hydroxy-OPC4-CoA is a pivotal intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plants. While direct experimental data on this specific molecule is limited, its position within a well-characterized metabolic pathway allows for a strong inferential understanding of its function. The methodologies and frameworks presented in this technical guide provide a solid foundation for researchers to further explore the role of **3-Hydroxy-OPC4-CoA**, with the ultimate goal of a more complete understanding of plant metabolic and signaling networks. Future research focused on quantitative analysis and enzymatic characterization will be instrumental in fully elucidating the significance of this important molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Function of 3-Hydroxy-OPC4-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260805#investigating-the-function-of-3-hydroxy-opc4-coa]

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